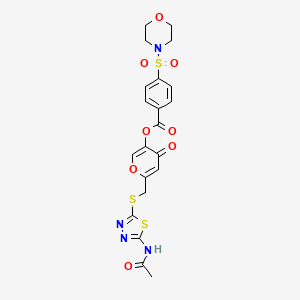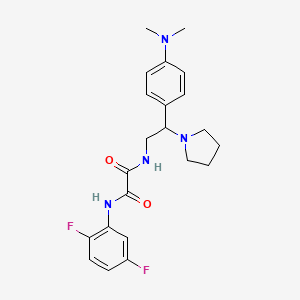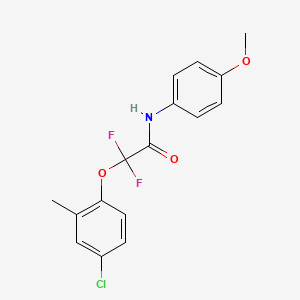![molecular formula C22H18F2N4OS B2653469 7-(3-fluorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1243058-37-8](/img/structure/B2653469.png)
7-(3-fluorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-(3-fluorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C22H18F2N4OS and its molecular weight is 424.47. The purity is usually 95%.
BenchChem offers high-quality 7-(3-fluorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(3-fluorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Activity : A study by Sunduru et al. (2011) synthesized a series of compounds, including derivatives similar to the specified compound, showing increased potency against methicillin-resistant Staphylococcus aureus compared to norfloxacin and ciprofloxacin. This suggests potential applications in addressing antibiotic-resistant bacterial infections (Sunduru et al., 2011).
Antitumor Activity : Naito et al. (2005) synthesized novel compounds, including those with a similar structure, and evaluated them for cytotoxic activity against tumor cell lines. These compounds showed significant cytotoxicity, indicating potential applications in cancer treatment (Naito et al., 2005).
Antimicrobial Activity : A study by Yurttaş et al. (2016) involved the synthesis of compounds with structures akin to the specified compound. They found that certain derivatives possessed high antimicrobial activity, highlighting potential uses in combating various microbial infections (Yurttaş et al., 2016).
5-HT2 Antagonist Activity : Research by Watanabe et al. (1992) synthesized derivatives that functioned as 5-HT2 receptor antagonists, a finding that could have implications in neurological and psychiatric disorders (Watanabe et al., 1992).
Tyrosine Kinase Inhibitor in Chronic Myelogenous Leukemia : Gong et al. (2010) studied a compound structurally similar to the specified molecule and found it to be a potent antineoplastic tyrosine kinase inhibitor, indicating potential in leukemia treatment (Gong et al., 2010).
5-HT1A Receptor Ligands : Modica et al. (1997) explored derivatives with a structure related to the specified compound, finding them to be effective and selective 5-HT1A ligands, which could have implications in treating disorders like depression and anxiety (Modica et al., 1997).
Phosphatidylinositol 3-Kinase/Mammalian Target of Rapamycin Inhibitor : Salphati et al. (2012) synthesized and evaluated a compound resembling the specified molecule as an inhibitor of key components in cancer development, suggesting its potential in cancer therapy (Salphati et al., 2012).
Pesticidal Activities : Choi et al. (2015) determined the pesticidal activities of derivatives structurally similar to the specified compound, highlighting its potential use in agriculture (Choi et al., 2015).
Antibacterial Agents : A study by Solankee and Patel (2004) synthesized compounds with structures akin to the specified compound, testing their antibacterial activity. This suggests potential applications in the field of antibacterials (Solankee & Patel, 2004).
Antimicrobial Activity of Substituted Tricyclic Compounds : Research by Mittal, Sarode, and Vidyasagar (2011) involved the synthesis of tricyclic compounds, which included derivatives structurally similar to the specified compound, and evaluated their antimicrobial activity. This could have implications in developing new antimicrobial agents (Mittal, Sarode & Vidyasagar, 2011).
properties
IUPAC Name |
7-(3-fluorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-3H-thieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F2N4OS/c23-15-5-3-4-14(12-15)16-13-30-20-19(16)25-22(26-21(20)29)28-10-8-27(9-11-28)18-7-2-1-6-17(18)24/h1-7,12-13H,8-11H2,(H,25,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYICXMHAQTZUKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C3=NC4=C(C(=O)N3)SC=C4C5=CC(=CC=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F2N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(3-fluorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide](/img/structure/B2653392.png)
![6-[2-(2-chlorophenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B2653396.png)
![3,5-dimethyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2653397.png)

![N-(4-{[5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide](/img/structure/B2653399.png)
![ethyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate](/img/structure/B2653400.png)


![2-Chloro-N-[(3-methoxy-1,2-oxazol-5-yl)methyl]acetamide](/img/structure/B2653406.png)
![4-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2653407.png)
